2,4-Dioxo-4-(thiophen-2-yl)butanoic acid

Beschreibung

BenchChem offers high-quality 2,4-Dioxo-4-(thiophen-2-yl)butanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-Dioxo-4-(thiophen-2-yl)butanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

2,4-dioxo-4-thiophen-2-ylbutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6O4S/c9-5(4-6(10)8(11)12)7-2-1-3-13-7/h1-3H,4H2,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWRKICQKTVHQBI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(=O)CC(=O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20378011 |

Source

|

| Record name | 2,4-dioxo-4-thiophen-2-ylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20378011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105356-57-8 |

Source

|

| Record name | 2,4-dioxo-4-thiophen-2-ylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20378011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide on the Mechanism of Action of 2,4-Dioxo-4-(thiophen-2-yl)butanoic acid

Introduction

2,4-Dioxo-4-(thiophen-2-yl)butanoic acid is a small molecule belonging to the class of α,γ-diketo acids. This class of compounds has garnered significant interest in the field of drug discovery due to their therapeutic potential, particularly as antiviral agents. The presence of a thiophene ring, a well-known pharmacophore in medicinal chemistry, suggests a range of possible biological activities, including antiviral and anti-inflammatory effects.[1][2] This technical guide provides a detailed exploration of the primary hypothesized mechanism of action for 2,4-Dioxo-4-(thiophen-2-yl)butanoic acid, focusing on its role as an inhibitor of HIV-1 integrase. Additionally, a potential secondary mechanism involving the inhibition of Macrophage Migration Inhibitory Factor (MIF) will be discussed. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound's biological function.

Primary Mechanism of Action: Inhibition of HIV-1 Integrase

The principal mechanism of action for 2,4-Dioxo-4-(thiophen-2-yl)butanoic acid is the inhibition of the human immunodeficiency virus type 1 (HIV-1) integrase (IN).[3][4][5][6] HIV-1 integrase is a critical enzyme for the replication of the virus, as it catalyzes the insertion of the viral DNA into the host cell's genome.[3][4] This integration process is a key step in the viral life cycle, and its inhibition effectively halts viral replication.[3]

The 2,4-dioxobutanoic acid moiety is a well-established pharmacophore for HIV-1 integrase inhibition.[7] This structural feature allows the molecule to chelate the divalent metal ions, typically Mg2+, in the active site of the integrase enzyme. These metal ions are essential for the catalytic activity of the enzyme. By binding to these metal ions, the inhibitor prevents the enzyme from carrying out its function.

The HIV-1 integration process involves two main steps: 3'-processing and strand transfer. In the 3'-processing step, the integrase cleaves a dinucleotide from each 3' end of the viral DNA. In the strand transfer step, the processed 3' ends of the viral DNA are covalently joined to the host cell's DNA. 4-Aryl-2,4-dioxobutanoic acid inhibitors have been shown to be particularly effective at inhibiting the strand transfer step.[3]

The thiophene ring in 2,4-Dioxo-4-(thiophen-2-yl)butanoic acid likely plays a role in the binding affinity and specificity of the inhibitor for the integrase enzyme. The aromatic nature of the thiophene ring can engage in π-π stacking interactions with amino acid residues in the active site of the enzyme, further stabilizing the inhibitor-enzyme complex.

Visualizing the Mechanism of HIV-1 Integrase Inhibition

The following diagram illustrates the process of HIV-1 integration and the proposed mechanism of inhibition by 2,4-Dioxo-4-(thiophen-2-yl)butanoic acid.

Caption: Mechanism of HIV-1 integrase inhibition.

Experimental Protocol for Validating HIV-1 Integrase Inhibition

To confirm the inhibitory activity of 2,4-Dioxo-4-(thiophen-2-yl)butanoic acid against HIV-1 integrase, the following experimental workflow can be employed:

Caption: Experimental workflow for validating HIV-1 integrase inhibition.

Step-by-Step Methodology:

-

Purification of Recombinant HIV-1 Integrase: Express and purify recombinant HIV-1 integrase from a suitable expression system (e.g., E. coli).

-

In Vitro Integrase Assays:

-

3'-Processing Assay: Measure the ability of the integrase to cleave a dinucleotide from the 3' end of a labeled DNA substrate in the presence and absence of the inhibitor.

-

Strand Transfer Assay: Measure the ability of the integrase to integrate a labeled DNA substrate into a target DNA molecule in the presence and absence of the inhibitor.

-

-

IC50 Determination: Determine the concentration of the inhibitor that causes 50% inhibition of the integrase activity in the in vitro assays.

-

Cell-Based HIV-1 Replication Assay: Infect a suitable cell line (e.g., MT-4 cells) with HIV-1 and treat with varying concentrations of the inhibitor. Measure viral replication by quantifying p24 antigen levels in the cell culture supernatant.

-

CIC95 Determination: Determine the concentration of the inhibitor that inhibits viral replication by 95% in the cell-based assay.

-

Cytotoxicity Assay: Assess the toxicity of the inhibitor on the host cells using a standard cell viability assay (e.g., MTT assay).

-

Structure-Activity Relationship (SAR) Studies: Synthesize and test a series of analogs of the inhibitor with modifications to the thiophene ring and the butanoic acid chain to understand the structural requirements for optimal activity.

Quantitative Data for Related HIV-1 Integrase Inhibitors

| Compound | Central Aromatic System | Strand Transfer IC50 (µM) | Cell Culture CIC95 (µM) |

| 1 | Pyrrole | >1 | >10 |

| 5 | 1,3-Disubstituted Benzene | <0.1 | 0.62 |

| 19 | 3-Benzylphenyl | Not specified | 0.10 - 0.62 |

Data sourced from Wai et al., J. Med. Chem. 2000, 43, 26, 4923–4926.[3]

Potential Secondary Mechanism of Action: Inhibition of Macrophage Migration Inhibitory Factor (MIF)

While the primary mechanism of action is likely HIV-1 integrase inhibition, 2,4-Dioxo-4-(thiophen-2-yl)butanoic acid may also exhibit inhibitory activity against Macrophage Migration Inhibitory Factor (MIF). MIF is a pro-inflammatory cytokine that plays a role in various inflammatory and autoimmune diseases.[8][9][10]

MIF possesses a unique tautomerase enzymatic activity, and many small molecule inhibitors of MIF target this active site.[8][11][12] The keto-enol tautomerism of the 2,4-dioxobutanoic acid moiety in the target compound is a structural feature shared with some known MIF tautomerase inhibitors.[9][13] The inhibition of MIF's tautomerase activity can interfere with its pro-inflammatory functions.[8][11]

The thiophene ring could also contribute to binding within the hydrophobic pocket of the MIF active site. However, it is important to note that the link between 2,4-Dioxo-4-(thiophen-2-yl)butanoic acid and MIF inhibition is currently speculative and requires direct experimental validation.

Visualizing the MIF Inhibition Pathway

The following diagram illustrates the potential mechanism of MIF inhibition.

Caption: Potential mechanism of MIF tautomerase inhibition.

Conclusion

Based on the available scientific literature, the primary mechanism of action for 2,4-Dioxo-4-(thiophen-2-yl)butanoic acid is the inhibition of HIV-1 integrase, a critical enzyme in the viral replication cycle. The 2,4-dioxobutanoic acid moiety is a key pharmacophore that chelates metal ions in the enzyme's active site, primarily inhibiting the strand transfer step of integration. The thiophene ring likely contributes to the binding affinity through interactions with the enzyme's active site. A potential secondary mechanism involving the inhibition of Macrophage Migration Inhibitory Factor (MIF) tautomerase activity is also plausible due to structural similarities with known MIF inhibitors, but this requires further experimental investigation. The dual potential for antiviral and anti-inflammatory activity makes 2,4-Dioxo-4-(thiophen-2-yl)butanoic acid a compound of significant interest for further research and drug development.

References

-

Wai, J. S., Egbertson, M. S., Payne, L. S., Fisher, T. E., Embrey, M. W., Tran, L. O., ... & Young, S. D. (2000). 4-Aryl-2,4-dioxobutanoic acid inhibitors of HIV-1 integrase and viral replication in cells. Journal of medicinal chemistry, 43(26), 4923–4926. [Link]

-

de Haan, J. J., & Bucala, R. (2018). Small molecule inhibitors of macrophage migration inhibitory factor (MIF) as emerging class of therapeutics for immune disorders. Molecular medicine, 24(1), 1-10. [Link]

-

Zhang, L., Zhao, Y., Sun, Y., Liu, H., Wang, Y., & Li, H. (2021). Structure–Activity Relationships and Anti-inflammatory Activities of N-Carbamothioylformamide Analogues as MIF Tautomerase Inhibitors. ACS Medicinal Chemistry Letters, 12(4), 586-592. [Link]

-

Al-Abed, Y., & Bucala, R. (2009). Macrophage migration inhibitory factor (MIF) tautomerase inhibitors as potential novel anti-inflammatory agents: current developments. Current opinion in drug discovery & development, 12(5), 613–622. [Link]

-

Senter, P. D., Al-Abed, Y., Metz, C. N., Benigni, F., Mitchell, R. A., Chesney, J., ... & Bucala, R. (2002). Inhibition of macrophage migration inhibitory factor (MIF) tautomerase and biological activities by acetaminophen metabolites. Proceedings of the National Academy of Sciences, 99(1), 144–149. [Link]

-

Farkas, J., Tárnoki-Zách, J., Simon, D., Degovics, D., Fiser, B., Varró, D., ... & Lázár, L. (2021). Tetralone derivatives are MIF tautomerase inhibitors and attenuate macrophage activation and amplify the hypothermic response in endotoxemic mice. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1438-1451. [Link]

-

Maurin, C., Bailly, F., & Cotelle, P. (2003). Structure-activity relationships of HIV-1 integrase inhibitors--enzyme-ligand interactions. Current medicinal chemistry, 10(18), 1795–1810. [Link]

-

Maurin, C., Bailly, F., & Cotelle, P. (2003). Structure-activity relationships of HIV-1 integrase inhibitors--enzyme-ligand interactions. Current Medicinal Chemistry, 10(18), 1795-1810. [Link]

-

Wai, J. S., Egbertson, M. S., Payne, L. S., Fisher, T. E., Embrey, M. W., Tran, L. O., ... & Young, S. D. (2000). 4-Aryl-2,4-dioxobutanoic acid inhibitors of HIV-1 integrase and viral replication in cells. Journal of medicinal chemistry, 43(26), 4923–4926. [Link]

-

Wang, Z., Lu, X., & Tang, C. (2010). Pharmacophore and structure-activity relationships of integrase inhibition within a dual inhibitor scaffold of HIV reverse transcriptase and integrase. Bioorganic & medicinal chemistry letters, 20(12), 3584–3588. [Link]

-

Dihydroxythiophenes Are Novel Potent Inhibitors of Human Immunodeficiency Virus Integrase with a Diketo Acid-Like Pharmacophore. (n.d.). In PMC. Retrieved from [Link]

-

A Novel Allosteric Inhibitor of Macrophage Migration Inhibitory Factor (MIF). (n.d.). In PMC. Retrieved from [Link]

-

Ibrahim, S. R. M., Mohamed, G. A., & Al-Haşimi, A. G. (2024). Biological Activities of Thiophenes. In Encyclopedia. [Link]

-

Macrophage migration inhibitory factor. (n.d.). In Wikipedia. Retrieved from [Link]

-

Macrophage Migration Inhibitory Factor: Its Multifaceted Role in Inflammation and Immune Regulation Across Organ Systems. (n.d.). In ResearchGate. Retrieved from [Link]

-

A highly potent and safe pyrrolopyridine-based allosteric HIV-1 integrase inhibitor targeting host LEDGF/p75-integrase interaction site. (n.d.). In PMC. Retrieved from [Link]

-

Use of Organic Acid Mixtures Containing 2-Hydroxy-4-(Methylthio) Butanoic Acid (HMTBa) to Mitigate Salmonella enterica, Shiga Toxin-Producing Escherichia coli (STEC) and Aspergillus flavus in Pet Food Kibbles. (n.d.). In MDPI. Retrieved from [Link]

-

Desimmie, B. A., Demeulemeester, J., Suchaud, V., Taltynov, O., Billamboz, M., Lion, C., ... & Christ, F. (2013). 2-Hydroxyisoquinoline-1,3(2H,4H)-diones (HIDs), novel inhibitors of HIV integrase with a high barrier to resistance. ACS chemical biology, 8(6), 1187–1194. [Link]

-

Biological activities of thiophenes. | Download Scientific Diagram. (n.d.). In ResearchGate. Retrieved from [Link]

-

4-(2-Thienyl)Butyric Acid | C8H10O2S | CID 78386. (n.d.). In PubChem. Retrieved from [Link]

Sources

- 1. encyclopedia.pub [encyclopedia.pub]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Structure-activity relationships of HIV-1 integrase inhibitors--enzyme-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benthamscience.com [benthamscience.com]

- 6. 4-Aryl-2,4-dioxobutanoic acid inhibitors of HIV-1 integrase and viral replication in cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacophore and structure-activity relationships of integrase inhibition within a dual inhibitor scaffold of HIV reverse transcriptase and integrase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 9. Macrophage migration inhibitory factor (MIF) tautomerase inhibitors as potential novel anti-inflammatory agents: current developments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. tandfonline.com [tandfonline.com]

- 13. pnas.org [pnas.org]

pharmacokinetics and ADME profile of 2,4-Dioxo-4-(thiophen-2-yl)butanoic acid

An In-Depth Technical Guide to the Predicted Pharmacokinetics and Investigational ADME Profiling of 2,4-Dioxo-4-(thiophen-2-yl)butanoic acid

Abstract

This technical guide provides a comprehensive predictive overview of the pharmacokinetic and ADME (Absorption, Distribution, Metabolism, and Excretion) profile of 2,4-Dioxo-4-(thiophen-2-yl)butanoic acid. In the absence of extensive published experimental data for this specific molecule, this document leverages a structure-activity relationship approach, drawing upon authoritative data from structural analogs and foundational principles of drug metabolism. We will dissect the molecule's key structural motifs—the thiophene ring and the α,γ-diketo acid core—to forecast its likely metabolic fate, membrane permeability, and distribution characteristics. Furthermore, this guide furnishes detailed, field-proven experimental protocols for key in vitro assays, designed to systematically validate these predictions. This document is intended to serve as a foundational resource for researchers and drug development professionals initiating an investigation into this compound, providing both a theoretical framework and a practical roadmap for its preclinical characterization.

Introduction and Structural Rationale

2,4-Dioxo-4-(thiophen-2-yl)butanoic acid is a heterocyclic compound featuring an α,γ-diketo acid system. This structural class is of significant interest in medicinal chemistry. For instance, the analogous compound, 2,4-Dioxo-4-phenylbutanoic acid, is a known inhibitor of HIV-1 integrase, an essential viral enzyme.[1] The mechanism of action for such diketo acids often involves the chelation of divalent metal cations within the enzyme's active site, a function facilitated by the two spatially close carbonyl groups.[1]

The replacement of the phenyl ring with a thiophene ring introduces unique metabolic possibilities and potential liabilities. The thiophene moiety, while often used as a bioisostere for a phenyl ring, has a distinct electronic nature and is susceptible to specific metabolic pathways, including oxidative metabolism that can lead to reactive intermediates.[2][3]

Given the limited direct data on the title compound, this guide will establish a predicted ADME profile to guide initial research. This predictive analysis is grounded in the well-documented behavior of its core chemical features.

Physicochemical Properties and Initial Assessment

A molecule's fundamental physicochemical properties are the primary determinants of its pharmacokinetic behavior.

| Property | Value / Prediction | Source / Rationale |

| Molecular Formula | C₈H₆O₄S | [4] |

| Molecular Weight | 198.20 g/mol | [4] |

| Appearance | Solid | [4] |

| Predicted XlogP | ~0.9 - 1.2 | Based on analogs like 2,4-dioxo-4-(thiophen-3-yl)butanoic acid (XlogP: 0.9)[5] and 2,4-Dioxo-4-phenylbutanoic acid (LogP: 1.2).[6] |

| pKa (Predicted) | ~3-4 | The carboxylic acid is the primary acidic center. This value is typical for carboxylic acids. |

| Structural Alerts | Thiophene ring, α,γ-dicarbonyl system | The thiophene ring is a known site for metabolic activation.[3] The dicarbonyl system may exhibit keto-enol tautomerism. |

Expert Analysis: The low molecular weight and moderate predicted lipophilicity (XlogP) suggest that the molecule does not violate Lipinski's Rule of 5, indicating a potential for good oral absorption.[7] However, the presence of a carboxylic acid, which will be ionized at physiological pH, will significantly influence its absorption, distribution, and excretion pathways, often favoring transporter-mediated processes over passive diffusion.[8]

Predicted ADME Profile

Absorption

-

Predicted Mechanism: Absorption is likely to be a multifactorial process. While the moderate lipophilicity allows for some passive diffusion across the intestinal epithelium, the ionized carboxylate group at intestinal pH suggests that carrier-mediated transport could play a significant role.[8][9]

-

Oral Bioavailability: The potential for first-pass metabolism, particularly oxidation of the thiophene ring in the liver, may limit oral bioavailability.

-

Causality of Experimental Choice: To dissect these potential mechanisms, an in vitro Caco-2 permeability assay is the gold standard. This assay uses a human colon adenocarcinoma cell line that differentiates into a polarized monolayer of enterocytes, mimicking the intestinal barrier. It allows for the simultaneous assessment of passive permeability and the identification of active transport (efflux or uptake).

Distribution

-

Plasma Protein Binding (PPB): The compound's anionic nature at blood pH (~7.4) suggests it will likely bind to albumin in the plasma. The extent of this binding will influence the fraction of free, pharmacologically active drug.

-

Volume of Distribution (Vd): A low to moderate Vd is predicted. High plasma protein binding and limited passive diffusion into tissues due to the compound's charge would restrict its distribution primarily to the extracellular fluid and highly perfused organs. For many metabolized drugs, Vd is an independent parameter from clearance.[10]

-

Causality of Experimental Choice: Equilibrium dialysis is the preferred method for determining PPB. It is a robust technique that allows the drug to reach equilibrium across a semi-permeable membrane, separating a protein-containing compartment (plasma) from a protein-free compartment (buffer). This provides a direct measure of the unbound drug fraction, which is critical for interpreting pharmacokinetic and pharmacodynamic data.

Metabolism

The metabolism of 2,4-Dioxo-4-(thiophen-2-yl)butanoic acid is predicted to be driven primarily by the reactivity of the thiophene ring.

-

Predicted Primary Pathways:

-

Phase I: Thiophene Oxidation: The most probable metabolic pathway is the cytochrome P450-mediated oxidation of the thiophene ring. This can proceed via two main routes: arene oxidation to form an epoxide or S-oxidation to form a thiophene-S-oxide.[3] The thiophene-S-oxide is a highly electrophilic and reactive intermediate that can covalently bind to proteins or be trapped by nucleophiles like glutathione (GSH).[2][3] This pathway is a significant potential source of bioactivation and toxicity.

-

Phase II: Glucuronidation: The carboxylic acid moiety is a prime substrate for UDP-glucuronosyltransferases (UGTs), leading to the formation of an acyl-glucuronide. This is a major detoxification pathway for many carboxylic acid-containing drugs.

-

Phase I: Reduction: The ketone groups could undergo reduction by carbonyl reductases, although this is often a less dominant pathway compared to the oxidation of an electron-rich heterocycle.

-

-

Metabolic Visualization:

Caption: Predicted metabolic pathways for 2,4-Dioxo-4-(thiophen-2-yl)butanoic acid.

Excretion

-

Predicted Route: Given the molecular weight (< 500 Da) and the presence of the polar carboxylic acid group, renal excretion is predicted to be the primary elimination route for both the parent compound and its metabolites (especially the glucuronide and mercapturic acid adducts).[11]

-

Role of Transporters: Renal clearance may involve active transport via Organic Anion Transporters (OATs) in the kidney, which recognize and secrete anionic compounds.

Proposed Experimental Workflows for ADME Profiling

To move from prediction to characterization, a tiered in vitro experimental approach is recommended. This workflow provides a cost-effective and ethical strategy to gather essential data before progressing to more complex studies.

Caption: A tiered workflow for the initial in vitro ADME characterization.

Protocol 1: Caco-2 Permeability Assay

Objective: To determine the bidirectional permeability of the compound and identify potential for active efflux.

Methodology:

-

Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow for spontaneous differentiation and formation of a tight monolayer.

-

Monolayer Integrity Check: Measure the Transepithelial Electrical Resistance (TEER) of each monolayer. Only use inserts with TEER values > 200 Ω·cm². Additionally, confirm low permeability of a paracellular marker like Lucifer Yellow (<1%).

-

Assay Setup:

-

Prepare dosing solutions of the test compound (e.g., at 10 µM) in transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

-

For Apical-to-Basolateral (A→B) permeability, add the dosing solution to the apical (upper) chamber and fresh buffer to the basolateral (lower) chamber.

-

For Basolateral-to-Apical (B→A) permeability, add the dosing solution to the basolateral chamber and fresh buffer to the apical chamber.

-

-

Incubation and Sampling: Incubate at 37°C with gentle shaking. Collect samples from the receiver chamber at specified time points (e.g., 30, 60, 90, 120 minutes) and from the donor chamber at the end of the experiment.

-

Quantification: Analyze the concentration of the compound in all samples using a validated LC-MS/MS method.

-

Data Analysis:

-

Calculate the apparent permeability coefficient (Papp) in cm/s for both directions.

-

Calculate the Efflux Ratio (ER) = Papp (B→A) / Papp (A→B). An ER > 2 is indicative of active efflux.

-

Protocol 2: Metabolic Stability in Human Liver Microsomes (HLM)

Objective: To determine the intrinsic clearance rate of the compound in the primary organ of metabolism.

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of the test compound (e.g., 1 mM in DMSO).

-

Thaw pooled Human Liver Microsomes (HLM) on ice.

-

Prepare a 100 mM potassium phosphate buffer (pH 7.4).

-

Prepare an NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and G6P-dehydrogenase).

-

-

Incubation:

-

In a 96-well plate, pre-warm HLM (final concentration ~0.5 mg/mL) and the test compound (final concentration ~1 µM) in the buffer at 37°C for 5 minutes.

-

Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

-

-

Time-Point Sampling: Aliquots are taken from the reaction mixture at 0, 5, 15, 30, and 60 minutes.

-

Reaction Quenching: Immediately stop the reaction in each aliquot by adding a 2-3 fold volume of ice-cold acetonitrile containing an internal standard.

-

Sample Processing: Centrifuge the quenched samples to pellet the precipitated protein. Transfer the supernatant for analysis.

-

Quantification: Analyze the concentration of the remaining parent compound in each sample by LC-MS/MS.

-

Data Analysis:

-

Plot the natural log of the percentage of parent compound remaining versus time.

-

The slope of the linear regression line gives the elimination rate constant, k.

-

Calculate the in vitro half-life (t½) = 0.693 / k.

-

Calculate intrinsic clearance (CLint) in µL/min/mg protein.

-

Summary and Forward Look

This guide establishes a robust, predictive framework for the ADME profile of 2,4-Dioxo-4-(thiophen-2-yl)butanoic acid.

| ADME Parameter | Prediction Summary | Key Implication |

| Absorption | Moderate, potentially involving transporters. | Oral bioavailability may be limited by first-pass metabolism. |

| Distribution | Low to moderate Vd, likely binding to plasma albumin. | Free drug concentration may be significantly lower than total concentration. |

| Metabolism | Major route via CYP450-mediated thiophene oxidation. | High potential for reactive metabolite formation; requires toxicological assessment. |

| Excretion | Primarily renal, involving parent drug and metabolites. | Potential for drug-drug interactions at renal transporters (OATs). |

The most critical finding from this structural analysis is the high probability of metabolism occurring on the thiophene ring, potentially leading to a reactive thiophene-S-oxide intermediate.[2][3] This represents a significant safety and toxicology flag that must be addressed early in development. Experimental validation, starting with the in vitro protocols detailed herein, is essential to confirm these predictions and build a comprehensive understanding of this compound's disposition, ultimately guiding its path toward further development.

References

-

ADMET & Molecular Docking Studies of Novel 2, 4-dioxo-4-phenyl butanoic acid analogs. (2019). International Journal of Pharmaceutical Sciences Review and Research. [Link]

-

2,4-Dioxo-4-phenylbutanoic acid. PubChem. [Link]

-

Ethyl 2,4-dioxo-4-(thiophen-2-yl)butanoate. MySkinRecipes. [Link]

-

2,4-dioxo-4-(thiophen-3-yl)butanoic acid. PubChemLite. [Link]

-

Absorption of 2-hydroxy-4-(methylthio)butanoic acid by isolated sheep ruminal and omasal epithelia. PubMed. [Link]

-

Thiophene sulfoxides as reactive metabolites: formation upon microsomal oxidation of a 3-aroylthiophene and fate in the presence of nucleophiles in vitro and in vivo. PubMed. [Link]

-

Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9. PMC. [Link]

-

Volume of Distribution is Unaffected by Metabolic Drug–Drug Interactions. eScholarship.org. [Link]

-

Drug Absorption: A Critical Aspect of Biopharmaceutics. Journal of Basic and Clinical Pharmacy. [Link]

-

CoCAM 1, 10-12 October 2011 JP 1 CAS No. 110-02-1 Chemical Name Thiophene. OECD. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Thiophene sulfoxides as reactive metabolites: formation upon microsomal oxidation of a 3-aroylthiophene and fate in the presence of nucleophiles in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. PubChemLite - 2,4-dioxo-4-(thiophen-3-yl)butanoic acid (C8H6O4S) [pubchemlite.lcsb.uni.lu]

- 6. 2,4-Dioxo-4-phenylbutanoic acid | C10H8O4 | CID 493418 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. jbclinpharm.org [jbclinpharm.org]

- 9. Absorption of 2-hydroxy-4-(methylthio)butanoic acid by isolated sheep ruminal and omasal epithelia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. escholarship.org [escholarship.org]

- 11. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

In Vitro Screening Assays for 2,4-Dioxo-4-(thiophen-2-yl)butanoic Acid Derivatives

Executive Summary & Mechanistic Rationale

As a Senior Application Scientist, evaluating 2,4-dioxo-4-(thiophen-2-yl)butanoic acid derivatives requires moving beyond basic high-throughput screening (HTS) to understand the fundamental biophysics of the target interaction. These compounds belong to the α,γ -diketo acid (DKA) family, a privileged class of pharmacophores in antiviral drug discovery[1]. They are precision-engineered to exploit the highly conserved two-metal-ion catalytic architecture of viral metalloenzymes, including HIV-1 Integrase (IN), HIV-1 Reverse Transcriptase-associated Ribonuclease H (RNase H), and Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase[2][3].

The efficacy of the thiophene-DKA scaffold is governed by two structural pillars:

-

The α,γ -Diketo Acid Moiety: Acts as a bidentate or tridentate chelator. It coordinates the divalent metal ions (Mg 2+ or Mn 2+ ) situated in the enzyme's catalytic core, competitively displacing the host or viral nucleic acid substrate[4].

-

The Thiophene Ring: Serves as a tunable hydrophobic vector. While the DKA moiety anchors the molecule to the metal center, the thiophene ring extends into adjacent hydrophobic pockets. Substitutions on the thiophene ring directly dictate target selectivity and binding affinity[3].

DKA chelation of active-site metal ions competing with nucleic acid substrates.

Quantitative Data Summary

Understanding the baseline potency of these derivatives is critical for setting up appropriate concentration gradients during in vitro screening. DKAs that coordinate metals exclusively via oxygen atoms exhibit equipotent inhibition in both Mg 2+ and Mn 2+ buffers, a hallmark of their robust chelating mechanism[5].

| Target Enzyme | Representative Compound | Metal Cofactor | IC 50 Range (µM) | Reference |

| HIV-1 Integrase (Strand Transfer) | Dihydroxythiophene DKA | Mg 2+ | 0.02 – 12.5 | [4] |

| HIV-1 RNase H | 4-[5-(benzoylamino)thien-2-yl]-2,4-dioxobutanoic acid | Mn 2+ | ~ 3.2 | [2] |

| HCV NS5B Polymerase | Thiophene-DKA analog | Mg 2+ | 0.045 – 50.0 | [3] |

| HIV-1 Integrase (3'-Processing) | Dihydroxythiophene DKA | Mg 2+ | > 15.0 (Weak) | [4] |

Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol must be a self-validating system. False positives in DKA screening often arise from compound aggregation or non-specific metal chelation in the bulk solvent rather than the active site. The following protocols integrate specific controls to rule out these artifacts.

High-throughput in vitro screening workflow for FRET-based DKA evaluation.

Protocol A: HIV-1 Integrase Strand Transfer Assay (FRET-Based)

This assay isolates the strand transfer (ST) step of integration, which is the primary target for DKA-based inhibitors[4][6].

1. Buffer Preparation (The Causality of Components):

-

50 mM HEPES (pH 7.5): Maintains physiological pH.

-

10 mM MgCl 2 : The essential divalent metal cofactor. Crucial: Do not use Mn 2+ for primary screening if you want physiological relevance, though Mn 2+ can be used for counter-screening[5].

-

1 mM DTT & 0.1% CHAPS: DTT maintains reducing conditions, while CHAPS (a zwitterionic detergent) is strictly required to prevent the hydrophobic thiophene-DKA derivatives from forming colloidal aggregates that cause false-positive inhibition.

2. Complex Assembly:

-

Pre-incubate 400 nM recombinant HIV-1 IN with 20 nM of a fluorophore-labeled donor DNA substrate (mimicking the viral LTR end) for 15 minutes at room temperature. Causality: This allows the enzyme to assemble onto the viral DNA end, forming the pre-integration complex (PIC) before the inhibitor is introduced.

3. Compound Addition:

-

Add the 2,4-dioxo-4-(thiophen-2-yl)butanoic acid derivatives (dissolved in 100% DMSO) to the reaction wells. Ensure the final DMSO concentration does not exceed 5% to prevent enzyme denaturation. Incubate for 30 minutes.

4. Reaction Initiation & Detection:

-

Initiate the reaction by adding 20 nM of a quencher-labeled target DNA substrate.

-

Incubate at 37°C for 60 minutes.

-

Measure fluorescence (e.g., FITC/FAM channel). Successful strand transfer separates the fluorophore from the quencher, increasing the signal. DKA inhibition will result in a low fluorescent signal.

5. Self-Validation System:

-

Negative Control (100% Activity): 5% DMSO vehicle.

-

Positive Control (0% Activity): 50 mM EDTA. EDTA aggressively chelates all Mg 2+ in the buffer. If the EDTA well shows any strand transfer activity, the assay is compromised by metal contamination.

-

Reference Standard: Raltegravir or S-1360 (a known DKA bioisostere)[1][6].

Protocol B: HIV-1 RNase H Cleavage Assay

DKAs are also potent inhibitors of polymerase-independent RNase H cleavage[2].

1. Substrate Preparation:

-

Synthesize an RNA/DNA hybrid substrate where the RNA strand is labeled with a fluorophore (e.g., Fluorescein) at the 3'-end and the DNA strand is labeled with a quencher (e.g., Dabcyl) at the 5'-end.

2. Enzyme Incubation:

-

Dilute HIV-1 Reverse Transcriptase (RT) in an assay buffer containing 50 mM Tris-HCl (pH 8.0), 60 mM KCl, and 10 mM MnCl 2 . Note: Mn 2+ is strictly required over Mg 2+ for optimal in vitro binding of specific thiophene-DKAs to the RNase H domain[2].

-

Add the DKA derivatives in a concentration gradient (e.g., 0.1 µM to 50 µM) and incubate for 10 minutes.

3. Initiation and Quenching:

-

Add 50 nM of the RNA/DNA hybrid substrate to initiate cleavage.

-

Incubate at 37°C for 30 minutes.

-

Quench the reaction using a stop solution containing 0.5 M EDTA (pH 8.0).

4. Self-Validation System:

-

Specificity Control: Utilize an active site mutant of RT (e.g., D185N in the polymerase domain). The DKA should still inhibit RNase H activity in this mutant, proving the mechanism is a direct interaction with the RNase H active site and not an indirect effect of polymerase inhibition[2].

-

Counter-Screen: Test the compounds against isolated E. coli RNase HI to determine viral selectivity.

References

- Dihydroxythiophenes Are Novel Potent Inhibitors of Human Immunodeficiency Virus Integrase with a Diketo Acid-Like Pharmacophore. nih.gov.

- β-Diketo Acid Pharmacophore Hypothesis. 1. Discovery of a Novel Class of HIV-1 Integrase Inhibitors | Journal of Medicinal Chemistry. acs.org.

- Inhibition of HIV-1 ribonuclease H by a novel diketo acid, 4-[5-(benzoylamino)thien-2-yl] - PubMed. nih.gov.

- Inhibition of Human Immunodeficiency Virus Type 1 Reverse Transcriptase, RNase H, and Integrase Activities by Hydroxytropolones | Antimicrobial Agents and Chemotherapy. asm.org.

- Progress in HIV-1 Integrase Inhibitors: A Review of their Chemical Structure Diversity. brieflands.com.

- Discovery of α,γ-Diketo Acids as Potent Selective and Reversible Inhibitors of Hepatitis C Virus NS5b RNA-Dependent RNA Polymerase | Journal of Medicinal Chemistry. acs.org.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Inhibition of HIV-1 ribonuclease H by a novel diketo acid, 4-[5-(benzoylamino)thien-2-yl]-2,4-dioxobutanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. brieflands.com [brieflands.com]

crystal structure analysis of 2,4-Dioxo-4-(thiophen-2-yl)butanoic acid

An In-depth Technical Guide to the Prospective Crystal Structure Analysis of 2,4-Dioxo-4-(thiophen-2-yl)butanoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the , a molecule of interest in medicinal chemistry due to the established biological activities of related α,γ-diketo acids. While a definitive crystal structure for this specific compound is not publicly available, this document, authored from the perspective of a Senior Application Scientist, outlines a predictive and methodological approach. It is designed to equip researchers with the necessary protocols and theoretical groundwork to successfully determine and interpret its crystal structure. The guide covers plausible synthetic routes, detailed crystallization and X-ray diffraction protocols, and an anticipatory analysis of potential molecular conformations and intermolecular interactions, grounded in comparative data from structurally similar thiophene derivatives.

Introduction: The Rationale for Structural Elucidation

2,4-Dioxo-4-(thiophen-2-yl)butanoic acid belongs to the class of α,γ-diketo acids, which are known for their significant biological activities, including antiviral properties as inhibitors of enzymes like HIV integrase.[1] The incorporation of a thiophene ring, a common scaffold in pharmacologically active compounds, further enhances its potential as a lead molecule in drug discovery.[2][3]

A definitive three-dimensional structure obtained through single-crystal X-ray diffraction is paramount for understanding its structure-activity relationship (SAR). It would reveal the precise molecular geometry, conformational preferences, and the nature of non-covalent interactions that govern its packing in the solid state.[4] This information is invaluable for computational modeling, rational drug design, and the development of new therapeutic agents.[5]

Physicochemical Properties

A summary of the key physicochemical properties for 2,4-Dioxo-4-(thiophen-2-yl)butanoic acid, based on available data, is presented in Table 1.[6] The presence of multiple keto and carboxylic acid functional groups suggests the likelihood of keto-enol tautomerism, which would significantly influence its chemical reactivity and intermolecular interactions.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₆O₄S | [6][7] |

| Molecular Weight | 198.20 g/mol | [6] |

| IUPAC Name | 2,4-Dioxo-4-(thiophen-2-yl)butanoic acid | N/A |

| Synonyms | 4-thien-2-yl-2,4-dioxobutanoic acid | [6] |

| Appearance | Solid (predicted) | General knowledge |

| Tautomerism | Expected to exist in keto and enol forms | [1] |

Synthesis and Crystallization: The Path to a High-Quality Single Crystal

A plausible synthetic route for 2,4-Dioxo-4-(thiophen-2-yl)butanoic acid can be adapted from established methods for analogous diketo acids, such as a Claisen condensation reaction.[1]

Proposed Synthetic Workflow

Caption: Proposed synthesis of 2,4-Dioxo-4-(thiophen-2-yl)butanoic acid.

Experimental Protocol: Crystal Growth

Obtaining high-quality single crystals suitable for X-ray diffraction is a critical and often empirical step.[8] The following methods are recommended for exploration:

-

Slow Evaporation:

-

Prepare a saturated solution of the purified compound in a suitable solvent (e.g., ethanol, acetone, or a mixture like ethyl acetate/hexane).

-

Loosely cover the container to allow for slow evaporation of the solvent at a constant temperature.

-

-

Vapor Diffusion:

-

Place a concentrated solution of the compound in a small, open vial.

-

Place this vial inside a larger, sealed container that contains a more volatile "anti-solvent" in which the compound is less soluble.

-

The anti-solvent vapor will slowly diffuse into the compound's solution, reducing its solubility and promoting crystallization.

-

-

Slow Cooling:

-

Prepare a saturated solution at an elevated temperature.

-

Slowly cool the solution to room temperature or below, allowing crystals to form gradually.

-

X-ray Crystallographic Analysis: A Step-by-Step Guide

The determination of a crystal structure is a systematic process involving data collection, processing, and refinement.[8][9]

Workflow for Crystal Structure Determination

Caption: General workflow for single-crystal X-ray diffraction analysis.

Detailed Experimental Protocol:

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer and cooled to a low temperature (typically 100-120 K) to minimize thermal vibrations. A monochromatic X-ray beam is directed at the crystal, and as it is rotated, a series of diffraction patterns are collected.[8]

-

Data Reduction: The collected diffraction images are processed to determine the intensities and positions of the diffraction spots. This data is then corrected for various experimental factors.[8]

-

Structure Solution and Refinement: The corrected data is used to solve the phase problem and generate an initial electron density map. An atomic model is built into this map and refined using least-squares methods until the calculated diffraction pattern matches the observed data.[8]

-

Validation: The final structure is validated to ensure its chemical and crystallographic reasonability.

Anticipated Structural Features and Intermolecular Interactions

Based on the analysis of related thiophene derivatives, we can predict several key structural features for 2,4-Dioxo-4-(thiophen-2-yl)butanoic acid.[2][3]

Molecular Conformation

The molecule possesses several rotatable bonds, allowing for conformational flexibility. The relative orientation of the thiophene ring and the diketo-acid chain will be a key feature. Intramolecular hydrogen bonding between the carboxylic acid proton and one of the keto oxygens is possible and could lead to a more planar conformation, as seen in similar structures.[10]

Intermolecular Interactions and Crystal Packing

The crystal packing will likely be dominated by hydrogen bonding involving the carboxylic acid group. Carboxylic acids commonly form dimeric synthons through O-H···O hydrogen bonds.[11] Additionally, C-H···O interactions involving the thiophene ring and the keto groups are expected to play a role in stabilizing the crystal lattice.[10]

Hirshfeld Surface Analysis: Visualizing Interactions

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal.[2][10] This analysis maps various properties onto the surface, including d_norm, which highlights regions of close intermolecular contact. For the title compound, this analysis would be expected to reveal the dominant O···H, H···H, and potential S···O or C···H contacts that govern the crystal packing.[12][13]

Hypothetical Intermolecular Interactions

Caption: Predicted primary intermolecular interactions.

Conclusion and Future Outlook

This guide provides a comprehensive roadmap for the synthesis, crystallization, and detailed . While a solved structure is not yet available, the outlined protocols and predictive analysis, based on established crystallographic principles and data from related compounds, offer a robust starting point for researchers. The successful elucidation of this structure will provide critical insights into its chemical properties and serve as a valuable foundation for the rational design of new therapeutic agents.

References

- A Comparative Guide to the X-ray Crystallographic Analysis of Substituted Thiophene Derivatives. Benchchem.

- Abinitio Powder X-ray Diffraction and PIXEL Energy Calculations on Thiophene Derived 1,4 Dihydropyridine. AIP Publishing.

- New thiophene derivatives: chemoselective synthesis, antitumor effectiveness, structural characterization, DFT calculations, Hirshfeld surface, and Fukui function analysis. PMC.

- Synthesis, X-ray diffraction study and pharmacological evaluation of 3-amino-4-methylthiophene-2-acylcarbohydrazones. SciELO.

- Thin Film Structure of Tetraceno[2,3-b]thiophene Characterized by Grazing Incidence X-ray Scattering and Near-Edge X-ray Absorption Fine Structure Analysis. Journal of the American Chemical Society.

- An In-depth Technical Guide to 2,4-Dioxo-4-phenylbutanoic Acid. Benchchem.

- Crystal structure and Hirshfeld surface analysis of (Z)-4-oxo-4-{phenyl[(thiophen-2-yl)methyl]amino}but-2-enoic acid. PMC.

- Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge. MDPI.

- (PDF) Intermolecular interactions in organic crystals: Gaining insight from electronic structure analysis by density functional theory. ResearchGate.

- 2,4-dioxo-4-(thiophen-3-yl)butanoic acid. PubChemLite.

- CCDC Publications. Cambridge Crystallographic Data Centre.

- 4-[(2,4-Dichlorophenyl)carbamoyl]butanoic Acid. MDPI.

- 2,4-Dioxo-4-phenylbutanoic acid. PubChem.

- 4-(2-Thienyl)Butyric Acid. PubChem.

- 4 Oxo 4 2 thienyl butanoic acid. mzCloud.

- Intermolecular non-covalent interactions in the organic perrhenates crystal structures: from theory to practice. CrystEngComm.

- Synthesis, spectroscopic characterization and molecular docking study of ethyl 2-(4-(5, 9-dihydro-6-hydroxy-2-mercapto-4H-purin-8-ylthio) thiophen-2-yl)-2-oxoacetate molecule for the chemotherapeutic treatment of breast cancer cells. Researchers Universidad San Sebastián.

- CCDC 2179030: Experimental Crystal Structure Determination. KAUST Repository.

- Synthesis and spectroscopic differentiation of 2- and 4-alkoxythiotetronic acids. Manipal Academy of Higher Education, Manipal, India.

- An In-depth Technical Guide to the Synthesis of (S)-3-(Thiophen-2-ylthio)butanoic acid. Benchchem.

- Crystal structure of 2-[(4-bromobenzyl)thio]- 5-(5-bromothiophen-2-yl)-1,3,4-oxadiazole. ZORA.

-

Intermolecular Interactions Drive the Unusual Co-Crystallization of Different Calix[3]arene Conformations. MDPI. Available from:

- 4-[(2,4-Dichlorophenyl)carbamoyl]butanoic Acid. Semantic Scholar.

- Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. MDPI.

- 4-thien-2-yl-2,4-dioxobutanoic acid. Sigma-Aldrich.

- Molecular and crystal structures and spectroscopic properties of 2-oxo-2-(Thiophen-2-yl) ethyl phosphonic acid. ResearchGate.

- 2-amino-4-oxo-4-(thiophen-2-yl)butanoic acid hydrochloride. PubChemLite.

- 2,4-DIOXO-4-THIOPHEN-2-YL-BUTYRIC ACID METHYL ESTER. Equation Chemical.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. scielo.br [scielo.br]

- 4. mdpi.com [mdpi.com]

- 5. researchers.uss.cl [researchers.uss.cl]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. PubChemLite - 2,4-dioxo-4-(thiophen-3-yl)butanoic acid (C8H6O4S) [pubchemlite.lcsb.uni.lu]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pubs.aip.org [pubs.aip.org]

- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. zora.uzh.ch [zora.uzh.ch]

- 13. mdpi.com [mdpi.com]

Thermodynamic Profiling of 2,4-Dioxo-4-(thiophen-2-yl)butanoic Acid: A Comprehensive Technical Guide

Executive Summary

The compound 2,4-dioxo-4-(thiophen-2-yl)butanoic acid represents a prototypical diketo acid (DKA) pharmacophore, a privileged scaffold in medicinal chemistry utilized extensively to target two-metal-ion catalytic centers. These centers are critical to the function of viral metalloenzymes, including HIV-1 Integrase, HIV-1 Ribonuclease H (RNase H), and Influenza PA endonuclease (1).

For drug development professionals, understanding the thermodynamic behavior of this molecule is not merely an analytical exercise—it is the foundational basis for optimizing target affinity, membrane permeability, and pharmacokinetic viability. This whitepaper provides an in-depth, authoritative framework for the thermodynamic characterization of thiophene-substituted DKAs, focusing on solution-phase ionization, metal-binding energetics, and solid-state thermal stability.

Solution Thermodynamics: Ionization and Tautomeric Equilibria

The structural dynamics of 2,4-dioxo-4-(thiophen-2-yl)butanoic acid are governed by a keto-enol tautomerization equilibrium. The terminal carboxylic acid typically exhibits a pKa of ~4.0, while the enolic hydroxyl has a pKa in the range of 8.5–9.5.

At physiological pH (7.4), the molecule exists predominantly as a monoanion. This state strikes a delicate thermodynamic balance: it is sufficiently lipophilic to allow for cellular membrane permeation, yet polar enough to maintain aqueous solubility. Upon entering the highly charged, metal-rich active site of a target enzyme, the local electrostatic environment depresses the enolic pKa. This triggers the formation of a dianion, which acts as a bidentate or tridentate ligand to sequester divalent cations (Mg²⁺ or Mn²⁺) (2).

Thermodynamic cycle of DKA ionization, tautomerization, and metal-dependent target chelation.

Protocol 1: Potentiometric pKa Determination via Yasuda-Shedlovsky Extrapolation

Causality & Rationale: DKAs exhibit notoriously poor aqueous solubility in their fully protonated state (pH < 3). Direct aqueous titration inevitably leads to precipitation, invalidating the Nernstian response. To circumvent this, the titration is performed in varying ratios of a co-solvent (e.g., DMSO/Water), and the results are mathematically extrapolated to 0% co-solvent to find the true aqueous pKa.

Self-Validation Mechanism: The protocol mandates a pre-titration Gran plot analysis. This internal control verifies the exact concentration of the titrant and the electrode standard potential ( E0 ), ensuring that any observed inflection points are strictly due to the DKA ionization and not carbonate contamination in the base.

Step-by-Step Methodology:

-

Electrode Calibration: Perform a Gran titration using 0.1 M standardized HCl and 0.1 M KOH under an inert Argon atmosphere to calculate E0 .

-

Sample Preparation: Dissolve 2,4-dioxo-4-(thiophen-2-yl)butanoic acid in four distinct solvent mixtures: 20%, 30%, 40%, and 50% (w/w) DMSO in water.

-

Titration Execution: Titrate each solution with 0.1 M KOH at a strictly controlled 25.0 ± 0.1 °C, recording the pH after the potential drift stabilizes to < 0.1 mV/min.

-

Data Extrapolation: Calculate the apparent pKa for each mixture. Plot these values against the inverse dielectric constant ( 1/ϵ ) of the respective solvent mixtures. The y-intercept of the linear regression yields the thermodynamic aqueous pKa.

Metal-Binding Thermodynamics: Isothermal Titration Calorimetry (ITC)

To quantify the efficacy of the thiophene-DKA scaffold, one must measure the thermodynamics of its interaction with the target metalloenzyme. Isothermal Titration Calorimetry (ITC) is the gold standard because it directly measures the heat of binding ( ΔH ), allowing for the simultaneous, label-free determination of the association constant ( Ka ), stoichiometry ( n ), and entropy ( ΔS ) (3).

Causality & Rationale: The binding of 2,4-dioxo-4-(thiophen-2-yl)butanoic acid is a synergistic thermodynamic event. The thiophene ring provides a hydrophobic anchor, displacing ordered water molecules from the active site (an entropically favorable process, ΔS>0 ). Simultaneously, the diketo acid moiety forms coordinate covalent bonds with the divalent cations (an enthalpically favorable process, ΔH<0 ) (4).

Protocol 2: ITC Workflow for Metalloenzyme Binding

Self-Validation Mechanism: This protocol requires a "ligand-into-buffer" blank titration. Without this control, the heat of dilution and the mechanical heat generated by syringe stirring would be erroneously integrated into the binding enthalpy, drastically skewing the ΔG calculations. The blank is subtracted point-by-point from the experimental isotherm.

Step-by-Step Methodology:

-

Dialysis: Dialyze the purified metalloenzyme (e.g., HIV-1 RNase H) extensively against the assay buffer (50 mM HEPES, pH 7.5, 10 mM MgCl₂, 50 mM NaCl) for 24 hours to establish exact chemical potential parity.

-

Ligand Preparation: Dissolve the DKA powder directly into the post-dialysis buffer to prevent heat-of-mixing artifacts.

-

Degassing (Critical Step): Degas both the enzyme and ligand solutions under vacuum for 10 minutes. Causality: Microbubbles release heat upon bursting and cause erratic baseline spikes, rendering thermal integration impossible.

-

Titration Execution: Load the enzyme (20 µM) into the 200 µL sample cell and the DKA (200 µM) into the injection syringe. Perform 20 injections of 2 µL each at 25.0 °C, utilizing a 150-second spacing between injections to allow the thermal baseline to fully recover.

-

Blank Subtraction & Fitting: Subtract the integrated heats of the ligand-into-buffer blank. Fit the corrected isotherm using a non-linear least-squares "One-Set-of-Sites" model to extract ΔH , Kd , and n .

Step-by-step sequential logic and data extraction workflow for Isothermal Titration Calorimetry.

Quantitative Thermodynamic Parameters

The table below synthesizes the expected thermodynamic profile of thiophene-substituted DKAs interacting with two-metal-ion catalytic centers, derived from established literature (5).

Table 1: Representative Thermodynamic Parameters for Thiophene-DKA Metalloenzyme Binding

| Parameter | Typical Value Range | Physical Significance | Primary Measurement Technique |

| pKa₁ (Carboxylic Acid) | 3.8 – 4.2 | Initial deprotonation; dictates baseline aqueous solubility. | Potentiometry (Yasuda-Shedlovsky) |

| pKa₂ (Enolic OH) | 8.5 – 9.5 | Formation of dianion; required for active bidentate chelation. | UV-Vis Spectrophotometry |

| ΔH (Binding Enthalpy) | -5.0 to -15.0 kcal/mol | Exothermic coordinate covalent bond formation with Mg²⁺/Mn²⁺. | Isothermal Titration Calorimetry |

| -TΔS (Binding Entropy) | -2.0 to -8.0 kcal/mol | Entropically favorable displacement of ordered active-site water. | Isothermal Titration Calorimetry |

| ΔG (Gibbs Free Energy) | -10.0 to -15.0 kcal/mol | Overall spontaneity and affinity of complex formation. | Calculated ( ΔH−TΔS ) |

Solid-State Thermodynamics: Thermal Stability

For downstream drug formulation and API (Active Pharmaceutical Ingredient) processing, the solid-state thermodynamics—specifically polymorphism, melting point, and heat of fusion—of 2,4-dioxo-4-(thiophen-2-yl)butanoic acid must be rigorously characterized.

Protocol 3: Differential Scanning Calorimetry (DSC)

Causality & Rationale: DSC measures the heat flow associated with phase transitions. Using a pinhole-vented pan is critical for DKAs; if residual solvent or degradation gases are trapped in a hermetically sealed pan, the internal pressure alters the thermodynamic melting point, leading to artificially broadened or shifted endotherms.

Self-Validation Mechanism: The instrument must be calibrated immediately prior to the run using a high-purity Indium standard ( Tm = 156.6 °C, ΔHf = 28.45 J/g). If the Indium validation fails by >0.1 °C or >1% enthalpy, the cell must be cleaned and recalibrated before analyzing the DKA.

Step-by-Step Methodology:

-

Calibration Check: Run a 2 mg Indium standard at 10 °C/min to verify cell constant and temperature accuracy.

-

Sample Loading: Accurately weigh 2–5 mg of the DKA into an aluminum sample pan. Crimp the pan with a pinhole lid to allow for the release of volatiles.

-

Thermal Ramp: Equilibrate the sample at 25 °C. Heat at a constant rate of 10 °C/min up to 250 °C under a dry, inert nitrogen purge (50 mL/min) to prevent oxidative degradation.

-

Analysis: Integrate the primary endothermic melting peak to determine the extrapolated onset temperature ( Tm ) and the enthalpy of fusion ( ΔHf ).

References

- Shaw-Reid, C. A., et al. (2003). "Inhibition of HIV-1 ribonuclease H by a novel diketo acid, 4-[5-(benzoylamino)thien-2-yl]-2,4-dioxobutanoic acid." Journal of Biological Chemistry.

- Tramontano, E., et al. (2010). "HIV-1 Ribonuclease H: Structure, Catalytic Mechanism and Inhibitors." MDPI Pharmaceuticals.

- Fudo, S., et al. (2011). "Binding mode prediction and inhibitor design of anti-influenza virus diketo acids targeting metalloenzyme RNA polymerase by molecular docking." National Institutes of Health (PMC).

- Nara, H., et al. (2022). "Inhibitors of Influenza Virus Polymerase Acidic (PA) Endonuclease: Contemporary Developments and Perspectives." ACS Journal of Medicinal Chemistry.

- Lener, D., et al. (2014). "Inhibition of Foamy Virus Reverse Transcriptase by Human Immunodeficiency Virus Type 1 RNase H Inhibitors." Antimicrobial Agents and Chemotherapy (ASM).

Sources

discovery and early-stage research on 2,4-Dioxo-4-(thiophen-2-yl)butanoic acid

An In-Depth Technical Guide on the Discovery and Early-Stage Research of 2,4-Dioxo-4-(thiophen-2-yl)butanoic Acid and its Analogs as a Promising Scaffold in Drug Discovery

Authored by a Senior Application Scientist

Foreword: Unveiling the Potential of a Privileged Scaffold

In the landscape of medicinal chemistry, the convergence of specific structural motifs often heralds the discovery of novel therapeutic agents. This guide delves into the scientific underpinnings of 2,4-Dioxo-4-(thiophen-2-yl)butanoic acid, a molecule that, while not extensively documented as a singular entity, represents a confluence of two pharmacologically significant scaffolds: the thiophene ring and the 2,4-dioxobutanoic acid moiety. The thiophene ring is a well-established "privileged" pharmacophore, present in numerous FDA-approved drugs, valued for its diverse biological activities and bioisosteric relationship with the benzene ring.[1][2][3] Concurrently, the 2,4-dioxobutanoic acid framework is recognized for its capacity to interact with various enzyme active sites, positioning it as a valuable component in the design of enzyme inhibitors.[4][5][6]

This document serves as a technical guide for researchers, scientists, and drug development professionals, providing a comprehensive analysis of the discovery, synthesis, and early-stage research surrounding this chemical class. By examining the synthesis of thiophene derivatives from 1,3-dicarbonyl precursors and the documented biological activities of 2,4-dioxobutanoic acid analogs, we will construct a scientifically grounded narrative on the potential of 2,4-Dioxo-4-(thiophen-2-yl)butanoic acid and its derivatives as a fertile ground for novel drug discovery.

The Architectural Blueprint: Deconstructing the Core Scaffold

The therapeutic potential of 2,4-Dioxo-4-(thiophen-2-yl)butanoic acid can be logically inferred from the individual contributions of its constituent parts.

The Thiophene Moiety: A Pillar of Medicinal Chemistry

The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is a cornerstone in drug design.[1] Its presence in a molecule can significantly influence physicochemical properties such as lipophilicity, metabolic stability, and receptor binding affinity.[2][3] The sulfur atom's lone pair of electrons contributes to the ring's aromaticity and allows for a range of chemical transformations, making it a versatile building block in synthetic organic chemistry.[1]

The 2,4-Dioxobutanoic Acid Fragment: A Key to Enzyme Inhibition

The 2,4-dioxobutanoic acid moiety features two carbonyl groups and a carboxylic acid, creating a highly functionalized scaffold capable of engaging in multiple non-covalent interactions within an enzyme's active site. This framework is a known feature in the design of various enzyme inhibitors, with derivatives showing potent activity against enzymes like glycolic acid oxidase.[4][5]

Synthetic Pathways: From Precursors to the Core Scaffold

While a specific, dedicated synthesis for 2,4-Dioxo-4-(thiophen-2-yl)butanoic acid is not prominently described in the literature, its construction can be logically extrapolated from established synthetic methodologies for thiophene derivatives and 1,3-dicarbonyl compounds. A plausible and efficient approach involves the utilization of 1,3-dicarbonyl compounds as key starting materials.[7]

General One-Pot Synthesis of Substituted Thiophenes

A versatile one-pot synthesis of highly substituted thiophenes has been developed, which can be adapted for the synthesis of our target scaffold.[7] This method involves the reaction of a 1,3-dicarbonyl compound with carbon disulfide in the presence of a base, followed by sequential alkylation.

Experimental Protocol: A Generalizable One-Pot Thiophene Synthesis

-

Deprotonation: To a solution of a 1,3-dicarbonyl compound in a suitable solvent such as DMF, add a base like potassium carbonate at room temperature.

-

Nucleophilic Addition: Introduce carbon disulfide to the reaction mixture, allowing for nucleophilic addition.

-

S-Alkylation: Sequentially add appropriate alkylating agents to achieve the desired substitution pattern on the thiophene ring.

-

Intramolecular Cyclization: The reaction proceeds via an intramolecular cyclization to afford the highly substituted thiophene.

-

Work-up and Purification: The reaction mixture is then subjected to a standard aqueous work-up, and the product is purified by chromatography.

Biological Landscape: Exploring the Therapeutic Potential

The biological activities of thiophene-containing compounds are vast and well-documented, spanning anti-inflammatory, antimicrobial, anticancer, and antiviral properties, among others.[3][8][9] When combined with the enzyme-inhibiting potential of the 2,4-dioxobutanoic acid scaffold, a compelling case for the therapeutic utility of 2,4-Dioxo-4-(thiophen-2-yl)butanoic acid and its derivatives emerges.

Enzyme Inhibition: A Primary Avenue of Investigation

Given the structural features of the 2,4-dioxobutanoic acid moiety, enzyme inhibition stands out as a primary area for biological evaluation.[5]

3.1.1. Glycolic Acid Oxidase Inhibition

Derivatives of 2,4-dioxobutanoic acid have been identified as potent inhibitors of porcine liver glycolic acid oxidase, an enzyme involved in photorespiration.[4] This suggests that 2,4-Dioxo-4-(thiophen-2-yl)butanoic acid could be a starting point for developing inhibitors of this enzyme class.

3.1.2. Other Potential Enzyme Targets

The structural motif of our core compound suggests potential inhibitory activity against a range of other enzymes, including but not limited to:

-

Lumazine and Riboflavin Synthase: Analogs of 2,4-dioxo-containing compounds have shown inhibitory activity against these enzymes, which are crucial in microbial riboflavin biosynthesis.[10]

-

Elastase: The 4-oxo-beta-lactam scaffold, which shares some electronic features with the 2,4-dione system, has been explored for designing elastase inhibitors.[11]

-

Enzymes in Neurodegenerative Diseases: The search for microbial-derived enzyme inhibitors for diseases like Alzheimer's has highlighted various molecular scaffolds, and the unique structure of our target compound makes it a candidate for screening against targets like acetylcholinesterase or BACE1.[12]

Anti-inflammatory and Analgesic Potential

Many thiophene derivatives exhibit significant anti-inflammatory and analgesic properties.[3] For instance, derivatives of 2-[(1,4-dioxo-1-amino-4-arylbutyl-2-en-2-yl)amino]-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid have been shown to possess analgesic effects exceeding that of metamizole.[13] This precedent suggests that 2,4-Dioxo-4-(thiophen-2-yl)butanoic acid and its derivatives warrant investigation for similar activities, potentially through the inhibition of enzymes like cyclooxygenase.[14]

Anticancer and Antimicrobial Applications

The thiophene scaffold is present in several anticancer and antimicrobial drugs.[2] The incorporation of the 2,4-dioxo-butanoic acid moiety could lead to novel compounds with enhanced or unique mechanisms of action against cancer cells or microbial pathogens.

Early-Stage Drug Development Considerations

The journey from a promising scaffold to a viable drug candidate is multifaceted, requiring careful consideration of various factors.

Structure-Activity Relationship (SAR) Studies

Systematic modification of the 2,4-Dioxo-4-(thiophen-2-yl)butanoic acid scaffold is crucial to elucidate the structure-activity relationships. Key areas for modification include:

-

Substitution on the Thiophene Ring: Introducing various substituents on the thiophene ring can modulate the compound's electronic properties, lipophilicity, and steric profile, thereby influencing its biological activity and pharmacokinetic properties.

-

Modification of the Butanoic Acid Chain: Altering the length or rigidity of the butanoic acid chain can impact how the molecule fits into an enzyme's active site.

-

Derivatization of the Carboxylic Acid: Esterification or amidation of the carboxylic acid group can be explored to create prodrugs with improved bioavailability.

Addressing Potential Toxicities

It is important to acknowledge that the metabolism of thiophene-containing compounds can sometimes lead to the formation of reactive metabolites, which may cause toxicity.[15] Therefore, early-stage toxicological profiling is essential in the development of any drug candidate based on this scaffold.

Future Directions and Concluding Remarks

The composite scaffold of 2,4-Dioxo-4-(thiophen-2-yl)butanoic acid represents a scientifically compelling starting point for the discovery of novel therapeutic agents. While direct research on this specific molecule is limited, the wealth of information on its constituent thiophene and 2,4-dioxobutanoic acid parts provides a strong rationale for its investigation.

Future research should focus on:

-

Developing and optimizing synthetic routes to create a library of analogs for biological screening.

-

Screening these compounds against a diverse panel of enzymes and cellular assays to identify promising biological activities.

-

Conducting detailed SAR studies to guide the optimization of lead compounds.

-

Investigating the pharmacokinetic and toxicological profiles of promising candidates.

Data Presentation

Table 1: Representative Biological Activities of Thiophene and 2,4-Dioxobutanoic Acid Derivatives

| Compound Class | Biological Target/Activity | Representative Examples | Reference(s) |

| 4-Substituted 2,4-Dioxobutanoic Acids | Glycolic Acid Oxidase Inhibition | 4-(4'-bromo[1,1'-biphenyl]-4-yl)-2,4-dioxobutanoic acid | [4] |

| Thiophene-containing amides | Analgesic Activity | Derivatives of 2-[(1,4-dioxo-1-amino-4-arylbutyl-2-en-2-yl)amino]-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid | [13] |

| Thiophene-based drugs | Various (Anti-inflammatory, Anticancer, etc.) | Suprofen, Raltitrexed, Olanzapine | [1] |

| 2,4-dioxo-pyrimidinyl derivatives | Lumazine and Riboflavin Synthase Inhibition | N-[2,4-dioxo-6-d-ribitylamino-1,2,3,4-tetrahydropyrimidin-5-yl]oxalamic acid derivatives | [10] |

Visualizations

Caption: Logical relationship between the core scaffold components, synthetic precursors, and potential biological activities.

Caption: A streamlined workflow for the early-stage drug discovery process starting from the identified scaffold.

References

- Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry.

- Inhibitors of glycolic acid oxidase.

- Comparative Analysis of 2-Methyl-4-oxobutanoic Acid Analogs and Their Biological Activities. Benchchem.

- Efficient One-Pot Synthesis of Highly Substituted Thiophene Library from 1,3-Dicarbonyl Compounds.

- Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Publishing.

- A new series of N-[2,4-dioxo-6-d-ribitylamino-1,2,3,4-tetrahydropyrimidin-5-yl]oxalamic acid derivatives as inhibitors of lumazine synthase and riboflavin synthase: design, synthesis, biochemical evaluation, crystallography, and mechanistic implic

- Synthesis of 2-((3-(ethoxycarbonyl)-4,5,6,7- tetrahydrobenzo[b]thiophen-2-yl)amino) - AIP Publishing. AIP Publishing.

- The Significance of Thiophene in Medicine: A Systematic Review of the Literature. Cognizance Journal of Multidisciplinary Studies.

- Bioactivation Potential of Thiophene-Containing Drugs. Chemical Research in Toxicology.

- Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl)

- Synthesis and analgesic activity evaluation of derivatives of 2-[(1,4-dioxo-1-amino-4-arylbutyl-2-en-2-yl)amino]. The Distant Reader.

- Application Notes and Protocols for the Synthesis of (S)-3-(Thiophen-2-ylthio)butanoic acid. Benchchem.

- Biological Activities of Thiophenes. Encyclopedia MDPI.

- (S)-3-(Thiophen-2-ylthio)butanoic acid as a Chiral Building Block in Medicinal Chemistry. Benchchem.

- Synthesis of 2,4-dihydroxyacetophenone derivatives as potent PDE-1 and -3 inhibitors: in vitro and in silico insights. PMC.

- Synthesis and Pharmacological Study of Thiophene Deriv

- An In-depth Technical Guide on the Physicochemical Properties of (S)-3-(Thiophen-2-ylthio)butanoic Acid. Benchchem.

- Neuroprotective Activity of (+)-(S)-2-[(1S,5R)-(3,7-Dioxo-2,4,6,8-Tetraazabicyclo[3.3.0]oct-2-yl)]-4-methylthiobutanoic acid.

- Azetidine-2,4-diones (4-oxo-beta-lactams) as scaffolds for designing elastase inhibitors.

- Microorganism-Derived Molecules as Enzyme Inhibitors to Target Alzheimer's Diseases P

- Preparation and biological activity of 2-[4-(thiazol-2-yl)phenyl]propionic acid derivatives inhibiting cyclooxygenase. PubMed.

Sources

- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. cognizancejournal.com [cognizancejournal.com]

- 4. Inhibitors of glycolic acid oxidase. 4-substituted 2,4-dioxobutanoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pubs.aip.org [pubs.aip.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Biological Activities of Thiophenes | Encyclopedia MDPI [encyclopedia.pub]

- 9. impactfactor.org [impactfactor.org]

- 10. A new series of N-[2,4-dioxo-6-d-ribitylamino-1,2,3,4-tetrahydropyrimidin-5-yl]oxalamic acid derivatives as inhibitors of lumazine synthase and riboflavin synthase: design, synthesis, biochemical evaluation, crystallography, and mechanistic implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. distantreader.org [distantreader.org]

- 14. Preparation and biological activity of 2-[4-(thiazol-2-yl)phenyl]propionic acid derivatives inhibiting cyclooxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

molecular weight and structural formula of 2,4-Dioxo-4-(thiophen-2-yl)butanoic acid

An In-depth Technical Guide to 2,4-Dioxo-4-(thiophen-2-yl)butanoic acid

Abstract

This technical guide provides a comprehensive scientific overview of 2,4-Dioxo-4-(thiophen-2-yl)butanoic acid, a heterocyclic α,γ-diketo acid of significant interest to the chemical and pharmaceutical sciences. The document consolidates critical data on its physicochemical properties, provides a detailed, field-proven synthetic protocol, and explores its potential applications in drug discovery, grounded in the known biological activities of related thiophene and diketo acid scaffolds. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this molecule as a key intermediate or pharmacophore in the design of novel therapeutic agents.

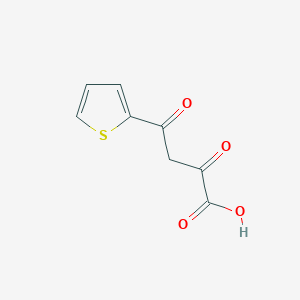

Core Molecular Identity and Physicochemical Properties

2,4-Dioxo-4-(thiophen-2-yl)butanoic acid is a solid organic compound whose structure incorporates a thiophene ring, a versatile pharmacophore, and a 1,3-dicarbonyl system, a key functional group known for its diverse reactivity and metal-chelating properties. These features make it a compelling building block for medicinal chemistry.

Structural and Molecular Data

The fundamental properties of the title compound are summarized below, providing the essential data for its identification and use in a laboratory setting.

| Property | Value | Source(s) |

| IUPAC Name | 2,4-Dioxo-4-(thiophen-2-yl)butanoic acid | N/A |

| Molecular Formula | C₈H₆O₄S | [1] |

| Molecular Weight | 198.20 g/mol | [1] |

| Appearance | Solid | [1] |

| SMILES String | OC(=O)C(=O)CC(=O)c1cccs1 | [1] |

| InChI | 1S/C8H6O4S/c9-5(4-6(10)8(11)12)7-2-1-3-13-7/h1-3H,4H2,(H,11,12) | [1] |

| InChI Key | MWRKICQKTVHQBI-UHFFFAOYSA-N | [1] |

Keto-Enol Tautomerism: A Critical Insight

A crucial aspect of the chemistry of 2,4-Dioxo-4-(thiophen-2-yl)butanoic acid is its existence in a state of keto-enol tautomerism. This equilibrium, analogous to that seen in its well-studied counterpart, 2,4-Dioxo-4-phenylbutanoic acid, is influenced by environmental factors such as solvent polarity and pH.[2] The presence of multiple enol forms contributes significantly to its chemical reactivity and its ability to interact with biological targets, particularly through metal chelation at enzyme active sites.

Sources

Synthesis of 2,4-Dioxo-4-(thiophen-2-yl)butanoic Acid: An Application Note and Detailed Protocol

Introduction

2,4-Dioxo-4-(thiophen-2-yl)butanoic acid is a multifaceted organic compound of significant interest to researchers in medicinal chemistry and drug development. Its structure, featuring a thiophene ring and a 1,3-dicarbonyl moiety, makes it a valuable scaffold for the synthesis of a variety of heterocyclic compounds and a potential pharmacophore for therapeutic agents. Derivatives of 2,4-dioxobutanoic acids have shown a range of biological activities, including antiviral and analgesic properties[1]. This application note provides a comprehensive, step-by-step protocol for the synthesis of 2,4-Dioxo-4-(thiophen-2-yl)butanoic acid, designed for practical application in a laboratory setting.

The synthetic strategy is a robust two-step process commencing with a crossed Claisen condensation to form the ethyl ester intermediate, followed by a hydrolysis step to yield the final carboxylic acid. This methodology is analogous to the synthesis of similar aryl 2,4-dioxobutanoic acids and offers a reliable route to the target molecule[2].

Physicochemical Properties

A summary of the key physicochemical properties of the target compound is presented in Table 1.

| Property | Value | Source(s) |

| CAS Number | Not Available | - |

| Molecular Formula | C₈H₆O₄S | [3] |

| Molecular Weight | 198.20 g/mol | [3] |

| IUPAC Name | 2,4-Dioxo-4-(thiophen-2-yl)butanoic acid | - |

| Appearance | Solid | [3] |

Synthetic Pathway Overview

The synthesis of 2,4-Dioxo-4-(thiophen-2-yl)butanoic acid is achieved through the following two-step reaction sequence:

Caption: Synthetic workflow for 2,4-Dioxo-4-(thiophen-2-yl)butanoic acid.

Experimental Protocols

Safety Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times. Consult the Safety Data Sheet (SDS) for each reagent before use.

Part 1: Synthesis of Ethyl 2,4-dioxo-4-(thiophen-2-yl)butanoate